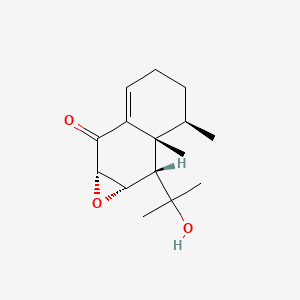

Isonardosinone

Description

Properties

IUPAC Name |

(1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQFXYGDZUUPNX-XANOUDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27062-01-7 | |

| Record name | Isonardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027062017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Isonardosinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonardosinone, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory and neuroprotective potential. Detailed experimental protocols and an exploration of its purported mechanisms of action are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a natural product primarily isolated from the plant Nardostachys jatamansi. Its chemical structure is characterized by a complex tricyclic sesquiterpenoid skeleton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | PubChem |

| Molecular Weight | 250.33 g/mol | PubChem |

| IUPAC Name | (1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | PubChem |

| CAS Number | 27062-01-7 | PubChem |

| Appearance | Oil | ScreenLib[1] |

| Purity | ≥98% | ScreenLib[1] |

Spectroscopic Data

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Sesquiterpenoids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Groups (CH₃) | 0.7 - 1.5 | 10 - 25 |

| **Methylene Groups (CH₂) ** | 1.0 - 2.5 | 20 - 40 |

| Methine Groups (CH) | 1.5 - 3.0 | 30 - 60 |

| Carbons bonded to Oxygen | 3.0 - 4.5 | 50 - 90 |

| Olefinic Protons/Carbons | 4.5 - 6.5 | 100 - 150 |

| Carbonyl Carbons (C=O) | - | 190 - 220 |

Experimental Protocols

Isolation and Purification of this compound from Nardostachys jatamansi

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be inferred from studies on related compounds isolated from Nardostachys jatamansi.

1. Extraction:

-

The dried and powdered rhizomes of Nardostachys jatamansi are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction[1].

2. Fractionation:

-

The crude extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity[2].

3. Chromatographic Separation:

-

The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica gel or Sephadex[2].

-

Elution is performed with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to isolate fractions containing compounds of interest[2].

4. Final Purification:

-

Final purification of this compound is typically achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activities and Mechanism of Action

Research suggests that sesquiterpenoids from Nardostachys jatamansi, a class of compounds to which this compound belongs, possess significant anti-inflammatory and neuroprotective properties. The primary mechanism of action appears to be through the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of compounds isolated from Nardostachys jatamansi. While specific IC₅₀ values for this compound are not yet widely reported, related sesquiterpenoids from the same plant have shown dose-dependent inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells[2].

Table 3: Anti-Inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi

| Compound Class | Assay | Model | Effect | Reference |

| Sesquiterpenoids | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Inhibition of NO production | [2] |

| Sesquiterpenoids | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated BV2 microglia | Downregulation of cytokine expression | [2] |

Neuroprotective Effects

The anti-neuroinflammatory properties of compounds from Nardostachys jatamansi suggest a potential for neuroprotection. By mitigating the inflammatory cascade in the brain, these compounds may help protect neurons from damage in various neurodegenerative conditions. However, direct experimental evidence for the neuroprotective effects of this compound is still emerging.

Signaling Pathway Modulation

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. Studies on related sesquiterpenoids from Nardostachys jatamansi indicate that their anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway[2]. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB p65 subunit into the nucleus[2].

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK signaling pathway is another crucial regulator of inflammation and cellular stress responses. While direct evidence for this compound's effect on this pathway is limited, it is plausible that its anti-inflammatory properties may also involve the modulation of MAPK signaling, a common mechanism for many natural anti-inflammatory compounds. Further research is required to elucidate the specific interactions of this compound with the components of the MAPK cascade (e.g., ERK, JNK, p38).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and neuroprotective agents. Its complex chemical structure and biological activity warrant further investigation. Future research should focus on:

-

Developing a standardized and efficient protocol for the synthesis or high-yield isolation of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values for its anti-inflammatory effects against a range of targets.

-

Elucidating the precise molecular mechanisms underlying its neuroprotective properties.

-

Investigating its effects on the MAPK signaling pathway and the potential for synergistic effects with other therapeutic agents.

This technical guide provides a foundational understanding of this compound, intended to catalyze further research and unlock its full therapeutic potential.

References

Spectroscopic Profile of Isonardosinone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for isonardosinone, a sesquiterpenoid isolated from Nardostachys jatamansi. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed tables of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, standardized experimental protocols for data acquisition, and a visual representation of the general workflow for the isolation and structural elucidation of this class of compounds.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been identified as a constituent of Nardostachys jatamansi, a plant with a history of use in traditional medicine. The structural characterization of such natural products is fundamental to understanding their biological activity and potential therapeutic applications. This guide focuses on the key spectroscopic data—NMR and MS—that are essential for the unambiguous identification and characterization of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and MS data for this compound in a structured format to facilitate analysis and comparison.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The HRMS data for this compound confirms its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Exact Mass (Calculated) | 250.15689 u |

| Ionization Mode | Electrospray Ionization (ESI) |

Data sourced from PubChem CID 14164971.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed structure of organic molecules. The chemical shifts reported here are foundational for the structural assignment of this compound. The data is referenced from a 1998 publication in the journal Tetrahedron.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.88 | d | 9.8 |

| 2 | 3.38 | d | 9.8 |

| 3 | 2.97 | s | |

| 6 | 2.15 | m | |

| 6' | 1.85 | m | |

| 7 | 1.95 | m | |

| 8 | 2.30 | m | |

| 8' | 2.05 | m | |

| 9 | 1.65 | m | |

| 12 | 1.25 | s | |

| 13 | 1.28 | s | |

| 14 | 1.05 | d | 7.0 |

| 15 | 0.85 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 126.4 |

| 2 | 61.8 |

| 3 | 64.2 |

| 4 | 41.5 |

| 5 | 202.1 |

| 6 | 34.1 |

| 7 | 26.9 |

| 8 | 24.8 |

| 9 | 42.3 |

| 10 | 168.8 |

| 11 | 72.1 |

| 12 | 29.1 |

| 13 | 29.5 |

| 14 | 15.8 |

| 15 | 19.2 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpenoids isolated from plant sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 to 64) are averaged to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

-

Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode. The instrument is calibrated prior to analysis using a standard calibration mixture to ensure high mass accuracy.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]⁺. The elemental composition is then calculated using software that compares the measured accurate mass with theoretical masses for possible elemental formulas, with a mass tolerance typically set to within 5 ppm.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

References

Pharmacological Profile of Isonardosinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonardosinone, a nardosinone-type sesquiterpene isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Quantitative data from key in vitro experiments are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these inflammatory molecules is largely regulated by the NF-κB and MAPK signaling pathways. This compound has emerged as a promising natural compound that can effectively modulate these pathways, thereby attenuating the neuroinflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key signaling molecules in the NF-κB and MAPK pathways in LPS-stimulated microglial cells.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

Inhibition of MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound has been observed to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.

Quantitative Pharmacological Data

The anti-inflammatory activity of this compound has been quantified in vitro using LPS-stimulated BV2 microglial cells. The following tables summarize the key findings.

Table 1: Effect of this compound on the Production of Inflammatory Mediators

| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition (%) |

| Nitric Oxide (NO) | 10 | Data not available for specific % inhibition |

| 20 | Data not available for specific % inhibition | |

| Prostaglandin E2 (PGE2) | 10 | Data not available for specific % inhibition |

| 20 | Data not available for specific % inhibition | |

| TNF-α | 10 | Data not available for specific % inhibition |

| 20 | Data not available for specific % inhibition | |

| IL-1β | 10 | Data not available for specific % inhibition |

| 20 | Data not available for specific % inhibition | |

| IL-6 | 10 | Data not available for specific % inhibition |

| 20 | Data not available for specific % inhibition |

Note: While the source indicates significant, concentration-dependent inhibition, specific percentage values were not provided in the available text. The inhibitory effect was observed to be significant at concentrations of 10 and 20 µM.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes

| Pro-inflammatory Enzyme | Concentration of this compound (µM) | Effect |

| Inducible Nitric Oxide Synthase (iNOS) | 10, 20 | Dose-dependent suppression of protein expression |

| Cyclooxygenase-2 (COX-2) | 10, 20 | Dose-dependent suppression of protein expression |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.

Cell Culture and Treatment

BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

BV2 cells were seeded in a 96-well plate and treated as described in section 4.1 for 24 hours.

-

The cell culture supernatant (100 µL) was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm using a microplate reader.

-

The concentration of nitrite was determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

-

BV2 cells were treated as described in section 4.1 for 24 hours.

-

The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

BV2 cells were treated as described in section 4.1 for the specified durations.

-

Cells were lysed, and total protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, IκBα, and β-actin.

-

After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

BV2 cells were grown on coverslips and treated as described in section 4.1 for 30 minutes.

-

Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).

-

Cells were then incubated with an anti-p65 primary antibody overnight at 4°C.

-

After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Images were captured using a fluorescence microscope.

Visualizations

Signaling Pathways

Caption: this compound's inhibitory action on MAPK and NF-κB pathways.

Experimental Workflow

Isonardosinone: A Technical Guide to its Role in Traditional Himalayan Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonardosinone, a sesquiterpenoid ketone, is a key bioactive constituent of Nardostachys jatamansi, a plant deeply rooted in traditional Himalayan medicine. Revered for centuries for its therapeutic properties, this botanical is now the subject of intense scientific scrutiny to validate its traditional uses and uncover novel pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its anti-inflammatory and neuroprotective effects. It delves into the molecular mechanisms underpinning these activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development endeavors.

Introduction: From Traditional Use to Scientific Investigation

Nardostachys jatamansi, commonly known as "Jatamansi" or "Spikenard," has a long and storied history in traditional healing systems of the Himalayan region, including Ayurveda and Tibetan medicine.[1][2] It has been traditionally used to treat a wide array of ailments, particularly those related to the nervous system and inflammatory conditions.[1][3][4] this compound, alongside its isomer nardosinone, is one of the principal sesquiterpenoids isolated from the rhizomes of this plant.[5][6] Modern pharmacological studies are beginning to provide a scientific basis for the traditional applications of N. jatamansi, with this compound emerging as a compound of significant interest due to its potent biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.34 g/mol | |

| IUPAC Name | (3aS,6R,9aS,9bR)-3,6,9-trimethyldecahydronaphtho[2,1-b]furan-2,8-dione | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Pharmacological Activities: Anti-inflammatory and Neuroprotective Effects

Current research indicates that this compound possesses significant anti-inflammatory and neuroprotective properties, supporting its traditional use in managing neurological and inflammatory disorders.

Anti-inflammatory Activity

Fractions of Nardostachys jatamansi containing sesquiterpenoids like this compound have been shown to inhibit the production of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and microglial BV-2 cells have demonstrated a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7][8]

While specific IC50 values for this compound are not yet widely published, studies on related compounds and extracts suggest a potent inhibitory effect on inflammatory pathways.

Neuroprotective Activity

The neuroprotective potential of this compound is a promising area of investigation. Studies on ethyl acetate extracts of N. jatamansi, of which nardosinone (a closely related isomer of this compound) is a major component, have shown protective effects in models of Parkinson's disease.[6][9] These effects are attributed to the modulation of microglial activation and the protection of dopaminergic neurons.[9]

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory and neuroprotective effects of this compound and related compounds from N. jatamansi are believed to be mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[10] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11] Fractions of N. jatamansi have been shown to inhibit the activation of NF-κB.[8] It is hypothesized that this compound contributes to this effect by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.

References

- 1. An Important Indian Traditional Drug of Ayurveda Jatamansi and Its Substitute Bhootkeshi: Chemical Profiling and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatamansi: Nepal's Himalayan Treasure in Traditional Medicine - Wonder Nepal [thewondernepal.com]

- 3. phytojournal.com [phytojournal.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration [mdpi.com]

- 8. Beneficial Effects of Fractions of Nardostachys jatamansi on Lipopolysaccharide-Induced Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of isonardosinone and related nardosinone-type sesquiterpenoids. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and presents quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in their mechanism of action.

Introduction

This compound is a nardosinone-type sesquiterpenoid, a class of natural compounds that has garnered significant interest for its diverse pharmacological properties. These compounds are predominantly isolated from plants of the Nardostachys genus. Extensive research has highlighted their potential as anti-inflammatory, neuroprotective, and cytotoxic agents. This guide focuses on the biological activities of this compound and its structural analogs, providing a comprehensive resource for understanding their therapeutic potential.

Biological Activities of this compound and Related Sesquiterpenoids

The primary biological activities of this compound and its congeners are summarized below, with quantitative data presented for comparative analysis.

Anti-inflammatory Activity

This compound, along with other nardosinone-type sesquiterpenes, has demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. Studies have shown that these compounds can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Inhibition of Pro-inflammatory Mediators by Nardosinone-type Sesquiterpenoids

| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | IC50 (µM) for NO Inhibition |

| This compound | Nitric Oxide (NO) Production | BV2 | 10 µM | ~50% | - | Not Reported |

| 20 µM | ~75% | - | ||||

| Prostaglandin E2 (PGE2) Production | BV2 | 10 µM | - | ~40% | ||

| 20 µM | - | ~60% | ||||

| Nardosinone | Nitric Oxide (NO) Production | RAW 264.7 | - | - | - | 11.1[1] |

| Kanshone B | Nitric Oxide (NO) Production | RAW 264.7 | - | - | - | 11.5[1] |

Data for this compound is estimated from graphical representations in Ko et al., 2018. The exact IC50 values were not provided in the available literature.

Cytotoxicity

The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. This activity is crucial for assessing their potential as anti-cancer agents and for determining their therapeutic window.

Table 2: Cytotoxicity of Nardosinone-type Sesquiterpenoids

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | BV2 | MTT | > 40 |

| Nardosinone | BV2 | MTT | > 40 |

| Kanshone E | BV2 | MTT | > 40 |

| Kanshone B | BV2 | MTT | > 40 |

| Epoxynardosinone | CAPAN-2 | Not Specified | 2.60 ± 1.85[2] |

Data from Ko et al., 2018 indicates that this compound and related compounds did not show significant cytotoxicity in BV2 microglial cells at concentrations up to 40 µM.

Antimicrobial Activity

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling

In LPS-stimulated BV2 microglial cells, this compound has been shown to suppress the activation of NF-κB and the phosphorylation of major MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

References

In-Silico Prediction of Isonardosinone Targets: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonardosinone, a sesquiterpenoid compound isolated from Nardostachys jatamansi, has demonstrated significant anti-inflammatory and neuroprotective properties. Preliminary research suggests its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, the direct molecular targets of this compound remain largely unelucidated. This technical guide provides a comprehensive overview of a proposed in-silico workflow to predict and validate the protein targets of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential. The methodologies described herein leverage computational approaches like reverse docking and network pharmacology, followed by experimental validation.

Predicted Protein Targets of this compound

While specific in-silico studies predicting the direct protein targets of this compound are not yet extensively available in public databases, a list of potential targets can be hypothesized based on its known modulatory effects on the NF-κB and MAPK signaling pathways. A reverse docking and network pharmacology approach would likely identify key proteins within these cascades as high-affinity binding partners. The following table summarizes potential protein targets for this compound based on their roles in these pathways.

| Target Protein | Pathway | Function in Pathway | Potential Interaction with this compound |

| IκB Kinase (IKK) complex (IKKα, IKKβ) | NF-κB | Phosphorylates IκBα, leading to its degradation and NF-κB activation. | Inhibition of kinase activity, preventing NF-κB activation. |

| NF-κB (p65/p50) | NF-κB | Transcription factor that upregulates pro-inflammatory gene expression. | Interference with DNA binding or nuclear translocation. |

| p38 MAPK | MAPK | Key kinase in the MAPK cascade, activated by cellular stress and cytokines. | Allosteric or competitive inhibition of kinase activity. |

| JNK (c-Jun N-terminal Kinase) | MAPK | Kinase involved in stress responses, inflammation, and apoptosis. | Inhibition of kinase activity. |

| ERK (Extracellular signal-regulated kinase) | MAPK | Kinase primarily involved in cell proliferation and differentiation. | Modulation of kinase activity. |

| Tumor Necrosis Factor Receptor (TNFR) | Upstream of NF-κB & MAPK | Receptor for TNF-α, a potent pro-inflammatory cytokine. | Allosteric modulation of receptor signaling. |

| Toll-like Receptor 4 (TLR4) | Upstream of NF-κB & MAPK | Recognizes lipopolysaccharide (LPS) and initiates inflammatory signaling. | Interference with ligand binding or downstream signaling. |

Experimental Protocols

In-Silico Target Prediction: A Hypothetical Workflow

The following outlines a detailed workflow for the computational prediction of this compound's protein targets.

1. Reverse Docking Protocol:

-

Objective: To identify potential protein binding partners for this compound from a large library of protein structures.

-

Methodology:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) and prepare it for docking by assigning charges and minimizing its energy.

-

Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should include key proteins from inflammatory and neuro-related pathways, with a particular focus on the NF-κB and MAPK cascades. Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Utilize a molecular docking software (e.g., AutoDock, Glide) to systematically dock this compound into the binding sites of all proteins in the prepared library.

-

Scoring and Ranking: Score the binding poses based on the predicted binding affinity (e.g., kcal/mol). Rank the proteins based on their docking scores to identify the most probable targets.

-

2. Network Pharmacology Protocol:

-

Objective: To construct a network of this compound-target-pathway interactions to elucidate its mechanism of action from a systems biology perspective.

-

Methodology:

-

Target Prediction: In addition to reverse docking, use other target prediction servers (e.g., SwissTargetPrediction, PharmMapper) to generate a broader list of potential targets for this compound based on ligand similarity.

-

Disease-Associated Gene Collection: Collect genes associated with inflammation and neurodegenerative diseases from databases such as OMIM and GeneCards.

-

Network Construction: Integrate the predicted targets of this compound with the disease-associated genes to construct a protein-protein interaction (PPI) network using tools like STRING and Cytoscape.

-

Network Analysis: Analyze the topology of the network to identify hub proteins and key signaling pathways that are significantly enriched. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial steps.

-

Experimental Validation

Western Blotting for NF-κB and MAPK Pathway Proteins:

-

Objective: To validate the in-silico predictions by examining the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways in a relevant cell model (e.g., LPS-stimulated microglia or macrophages).

-

Methodology:

-

Cell Culture and Treatment: Culture the selected cell line and treat with varying concentrations of this compound, with and without an inflammatory stimulus (e.g., LPS).

-

Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations

Methodological & Application

Application Notes and Protocols for Testing Isonardosinone's Efficacy in Cell-Based Assays

Topic: Cell-based Assay Methods for Testing Isonardosinone's Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a nardosinone-type sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties. Its mechanism of action involves the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to stimuli like lipopolysaccharide (LPS) in microglial cells. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in mitigating inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and related nardosinone-type sesquiterpenoids in inhibiting the production of inflammatory mediators in LPS-stimulated BV2 microglial cells.

Table 1: Inhibitory Effects of Nardosinone-Type Sesquiterpenoids on Nitric Oxide (NO) Production

| Compound | IC₅₀ (µM) for NO Inhibition | Cell Line |

| Desoxo-narchinol A | 3.48 ± 0.47 | BV2 |

| Narchinol B | 2.43 ± 0.23 | BV2 |

| Kanshone J | > 50 | BV2 |

| Kanshone K | 46.54 ± 2.11 | BV2 |

| This compound | Data not available |

Note: IC₅₀ values represent the concentration required to inhibit 50% of the LPS-induced nitric oxide production[1]. Data for this compound was not explicitly found in the searched literature, but the data for structurally related compounds suggest its potential activity.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | CC₅₀ (µM) | Cell Line |

| This compound | Data not available |

Note: CC₅₀ (50% cytotoxic concentration) data for this compound in BV2 cells was not available in the searched literature. It is crucial to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 3: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production

| Compound | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | Cell Line |

| This compound | Data not available | Data not available | BV2 |

Note: Specific IC₅₀ values for the inhibition of TNF-α and IL-6 by this compound were not found in the reviewed literature. However, qualitative studies indicate that nardosinone-type sesquiterpenes can suppress the production of these cytokines[1].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on BV2 microglial cells.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

Add LPS (1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated BV2 cells.

Materials:

-

BV2 cells and culture reagents (as above)

-

This compound

-

LPS

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant.

Materials:

-

BV2 cells and culture reagents (as above)

-

This compound

-

LPS

-

ELISA kits for mouse TNF-α and IL-6

-

96-well ELISA plates

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Seed BV2 cells and treat with this compound and LPS as described in the Griess Assay protocol.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat the ELISA plate with the capture antibody.

-

Add the cell supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

Visualizations

Caption: Experimental workflow for assessing this compound's efficacy.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

References

Application Notes and Protocols for Isonardosinone in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonardosinone, a sesquiterpenoid compound found in Nardostachys jatamansi, is emerging as a promising candidate for the investigation of neuroinflammatory processes. Its structural analogs, such as Nardosinone and Nardostachin, also derived from the same plant, have demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its related compounds in various in vitro and in vivo models of neuroinflammation. The methodologies outlined below are based on established research and are intended to guide researchers in exploring the therapeutic potential of these natural compounds.

Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases.[1] Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Compounds that can modulate microglial activation and the subsequent release of pro-inflammatory mediators are of significant interest for drug development.

Data Presentation: In Vitro Anti-Neuroinflammatory Effects

The following tables summarize the quantitative data on the effects of Nardosinone, a close structural analog of this compound, on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells.

Table 1: Effect of Nardosinone on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells

| Treatment | Nitric Oxide (NO) Production (% of LPS control) | Interleukin-6 (IL-6) Production (% of LPS control) | Tumor Necrosis Factor-α (TNF-α) Production (% of LPS control) |

| Control | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | 100% | 100% | 100% |

| Nardosinone (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Nardosinone (20 µM) + LPS | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |

Data adapted from studies on Nardosinone, demonstrating its potent anti-inflammatory effects.[1]

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol describes the methodology to assess the anti-inflammatory effects of this compound in a widely used in vitro model of neuroinflammation.

1. Cell Culture and Maintenance:

- Culture BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Subculture cells every 2-3 days to maintain optimal growth.

2. Treatment with this compound and LPS:

- Seed BV-2 cells in 96-well plates for viability assays and cytokine analysis, or in 6-well plates for protein and RNA analysis.

- Allow cells to adhere overnight.

- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO or media).

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Assay (Griess Reagent System):

- Collect the cell culture supernatant.

- Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

- Incubate at room temperature for 10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.

- Cytokine Analysis (ELISA):

- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

- Western Blot Analysis:

- Lyse the cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe with primary antibodies against key inflammatory signaling proteins (e.g., p-NF-κB, p-JNK, iNOS, COX-2).

- Use appropriate secondary antibodies and a chemiluminescence detection system.

- Quantitative Real-Time PCR (qRT-PCR):

- Isolate total RNA from the cells.

- Synthesize cDNA using a reverse transcription kit.

- Perform qRT-PCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2).

In Vivo Model: MPTP-Induced Parkinson's Disease Model in Mice

This protocol outlines an approach to evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease, which involves significant neuroinflammation.

1. Animals and Housing:

- Use male C57BL/6 mice, 8-10 weeks old.

- House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

2. MPTP Administration and this compound Treatment:

- Induce Parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 20 mg/kg) once daily for 5 consecutive days.

- Administer this compound (e.g., 10, 20 mg/kg, i.p. or oral gavage) daily, starting one day before the first MPTP injection and continuing throughout the experimental period.

- Include a vehicle-treated control group and an MPTP-only group.

3. Behavioral Assessment:

- Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia before and after the treatment period.

4. Immunohistochemistry and Neurochemical Analysis:

- At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.

- Collect the brains and process them for immunohistochemical analysis.

- Stain brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons.

- Stain for microglial (Iba1) and astrocyte (GFAP) markers to evaluate neuroinflammation.

- Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.

Signaling Pathways and Mechanisms of Action

Research on related compounds like Nardosinone and Nardostachin suggests that this compound may exert its anti-neuroinflammatory effects through the modulation of key signaling pathways.

A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by LPS, TLR4 recruits the adaptor protein MyD88, leading to the activation of downstream pathways, including the NF-κB and MAPK (JNK) pathways.[2][3] These pathways are critical for the transcription of pro-inflammatory genes. This compound may suppress the phosphorylation of IκBα and JNK, thereby preventing the nuclear translocation of NF-κB and inhibiting the expression of inflammatory mediators.[2]

Furthermore, Nardosinone has been shown to modulate the AKT/mTOR signaling pathway, which is involved in regulating cellular metabolism and inflammation.[1] By inhibiting this pathway, Nardosinone can suppress the metabolic reprogramming of microglia towards a pro-inflammatory state.[1]

Visualization of Signaling Pathways

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound and its related compounds from Nardostachys jatamansi represent a promising class of natural products for the development of novel therapeutics targeting neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate their mechanisms of action and evaluate their efficacy in relevant preclinical models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in a range of neuroinflammatory and neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nardostachin from Nardostachys jatamansi exerts anti‑neuroinflammatory effects through TLR4/MyD88‑related suppression of the NF‑κB and JNK MAPK signaling pathways in lipopolysaccharide‑induced BV2 and primary microglial cells. | Semantic Scholar [semanticscholar.org]

Isonardosinone and MAPK Signaling: No Direct Research Applications Identified

Despite a comprehensive review of available scientific literature, there is currently no direct evidence to suggest that isonardosinone, a natural compound, has been utilized in the study of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Researchers, scientists, and drug development professionals should be aware that searches of established scientific databases and literature repositories have not yielded any studies detailing the effects or mechanisms of this compound in relation to the key MAPK pathways: p38, JNK, and ERK.

The MAPK signaling cascades are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response. The p38, JNK, and ERK pathways are well-established targets for therapeutic intervention in a variety of diseases, and are the subject of extensive research.

While many natural and synthetic compounds are investigated for their potential to modulate these pathways, this compound does not appear to be among them based on currently accessible data. Therefore, the creation of detailed application notes, experimental protocols, or data summaries for the use of this compound in MAPK signaling research is not feasible at this time due to the absence of foundational research in this specific area.

For researchers interested in the modulation of MAPK pathways, it is recommended to consult literature on compounds that have been documented to interact with these signaling cascades.

General Overview of MAPK Signaling Pathways

To provide context for researchers, a brief overview of the three main MAPK signaling pathways is presented below. These pathways are typically studied using a variety of established molecular and cellular biology techniques.

Key MAPK Signaling Pathways:

-

p38 MAPK Pathway: Primarily activated by cellular stressors such as UV radiation, osmotic shock, and inflammatory cytokines. It plays a crucial role in inflammation, apoptosis, and cell cycle regulation.

-

JNK (c-Jun N-terminal Kinase) Pathway: Also activated by stress stimuli, including inflammatory cytokines, heat shock, and oxidative stress. The JNK pathway is heavily involved in apoptosis, inflammation, and cell differentiation.

-

ERK (Extracellular signal-regulated Kinase) Pathway: Typically activated by growth factors and mitogens. The ERK pathway is central to the regulation of cell proliferation, survival, and differentiation.

The logical relationship of a generalized MAPK signaling cascade is illustrated in the following diagram.

Caption: Generalized MAPK signaling cascade.

Standard Experimental Protocols for Studying MAPK Signaling

For researchers new to this area, the following are standard experimental protocols used to investigate the effects of a compound on MAPK signaling pathways. These are provided as a general reference and would need to be adapted for specific experimental contexts.

1. Cell Culture and Treatment:

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines, immune cells).

-

Culture Conditions: Maintain cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: Treat cells with the compound of interest at various concentrations and for different durations. Include appropriate controls (e.g., vehicle control, positive control inhibitor/activator).

2. Western Blotting for Phosphorylated and Total MAPK Proteins:

-

Objective: To determine if a compound affects the activation (phosphorylation) of MAPK proteins.

-

Protocol:

-

Lyse treated cells to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated forms of p38, JNK, and ERK.

-

Incubate with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total p38, JNK, and ERK to normalize for protein loading.

-

3. Kinase Assay:

-

Objective: To directly measure the enzymatic activity of a specific MAPK.

-

Protocol:

-

Immunoprecipitate the target MAPK from cell lysates using a specific antibody.

-

Incubate the immunoprecipitated kinase with a specific substrate (e.g., ATF2 for p38/JNK, MBP for ERK) and ATP.

-

Measure the incorporation of phosphate into the substrate, often using radiolabeled ATP or a phosphospecific antibody.

-

4. Reporter Gene Assay:

-

Objective: To measure the transcriptional activity of downstream targets of MAPK pathways.

-

Protocol:

-

Transfect cells with a reporter plasmid containing a promoter with binding sites for transcription factors activated by MAPKs (e.g., AP-1 for JNK, CREB for p38). The promoter drives the expression of a reporter gene (e.g., luciferase, GFP).

-

Treat the transfected cells with the compound of interest.

-

Measure the expression of the reporter gene as an indicator of pathway activation.

-

The workflow for a typical Western blot experiment to assess MAPK activation is depicted below.

Caption: Western blot experimental workflow.

Evaluating the Therapeutic Potential of Isonardosinone: Application Notes & Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the therapeutic potential of Isonardosinone, a sesquiterpenoid compound found in Nardostachys jatamansi. Due to the limited availability of direct research on this compound, the following protocols and data are extrapolated from studies on the closely related compound Nardosinone and extracts of Nardostachys jatamansi, which are rich in these sesquiterpenoids. These compounds have demonstrated significant promise in preclinical studies, particularly in the areas of neuroprotection and anti-inflammation.

Therapeutic Potential and Mechanism of Action

This compound and related compounds from Nardostachys jatamansi are suggested to possess neuroprotective and anti-inflammatory properties.[1][2][3][4] The proposed mechanisms of action involve the modulation of inflammatory pathways and protection against neuronal damage. Specifically, research on Nardosinone points towards the inhibition of microglial activation and the suppression of pro-inflammatory mediators.[1][2]

Signaling Pathways

Anti-Inflammatory Signaling: Studies on related compounds suggest that the anti-inflammatory effects are mediated through the downregulation of key inflammatory signaling pathways. This includes the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[3]

Neuroprotective Signaling: The neuroprotective effects of Nardosinone, a closely related compound, have been linked to the modulation of the AKT/mTOR signaling pathway, which plays a role in cell survival and metabolism.[1][2] By promoting oxidative phosphorylation over glycolysis in microglia, it may reduce the production of inflammatory M1 phenotype markers.[1][2] Furthermore, it has been shown to reduce the infiltration of T-cells into the brain, a process implicated in neurodegenerative diseases.[1][2]

Animal Models for Therapeutic Evaluation

The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy of this compound. Based on the known activities of related compounds, the following models are recommended.

Neuroprotection: Parkinson's Disease Models

Animal models that mimic the pathology of Parkinson's disease are highly relevant for assessing the neuroprotective potential of this compound.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Mouse Model: This is a widely used model that causes selective destruction of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1][2]

-

6-OHDA (6-hydroxydopamine)-Induced Rat Model: This model involves the stereotactic injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.[5][6]

Anti-Inflammation Models

To evaluate the anti-inflammatory properties of this compound, several well-established acute and chronic inflammation models can be employed.

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[7]

-

Lipopolysaccharide (LPS)-Induced Endotoxin Shock in Mice: This model mimics systemic inflammation and allows for the evaluation of a compound's ability to suppress a cytokine storm.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

Protocol for MPTP-Induced Parkinson's Disease in Mice

Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.

Animals: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

-

Vehicle Control (Saline)

-

MPTP Control (MPTP + Vehicle)

-

This compound (low dose) + MPTP

-

This compound (high dose) + MPTP

-

Positive Control (e.g., Levodopa) + MPTP

Procedure:

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) for a pre-treatment period of 7 days.

-

Induction of Parkinsonism: On day 8, administer MPTP (e.g., 30 mg/kg, i.p.) along with probenecid (250 mg/kg, i.p.) to inhibit its peripheral metabolism.[1] Continue this compound administration for a further 7 days.

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and at the end of the treatment period.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum. Stain for Iba1 to assess microglial activation.[1][2]

-

Western Blot: Analyze the expression of proteins involved in inflammatory and neuroprotective signaling pathways (e.g., p-AKT, p-mTOR, NF-κB).[1]

-

Protocol for Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats (150-200 g).

Experimental Groups:

-

Vehicle Control (Saline)

-

Carrageenan Control (Carrageenan + Vehicle)

-

This compound (low dose) + Carrageenan

-

This compound (high dose) + Carrageenan

-

Positive Control (e.g., Indomethacin) + Carrageenan

Procedure:

-

Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Motor Performance in MPTP-Treated Mice

| Group | Treatment | Rotarod Latency (seconds) | Locomotor Activity (distance traveled in cm) |

| 1 | Vehicle Control | ||

| 2 | MPTP Control | ||

| 3 | This compound (low dose) + MPTP | ||

| 4 | This compound (high dose) + MPTP | ||

| 5 | Positive Control + MPTP |

Table 2: Effect of this compound on Dopaminergic Neuron Survival in MPTP-Treated Mice

| Group | Treatment | TH-Positive Cells in Substantia Nigra (cells/mm²) | Striatal Dopamine Levels (ng/mg tissue) |

| 1 | Vehicle Control | ||

| 2 | MPTP Control | ||

| 3 | This compound (low dose) + MPTP | ||

| 4 | This compound (high dose) + MPTP | ||

| 5 | Positive Control + MPTP |

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Group | Treatment | Paw Volume (mL) at 3h | % Inhibition of Edema |

| 1 | Vehicle Control | N/A | |

| 2 | Carrageenan Control | 0 | |

| 3 | This compound (low dose) + Carrageenan | ||

| 4 | This compound (high dose) + Carrageenan | ||

| 5 | Positive Control + Carrageenan |

Visualizations

Diagrams illustrating the proposed signaling pathways and experimental workflows can aid in the understanding of the experimental design and the compound's mechanism of action.

Caption: Proposed mechanism of this compound's neuroprotective and anti-inflammatory effects.

Caption: General experimental workflow for evaluating this compound in animal models.

References

- 1. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. Attenuation by Nardostachys jatamansi of 6-hydroxydopamine-induced parkinsonism in rats: behavioral, neurochemical, and immunohistochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation of Isonardosinone Stock Solutions for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Isonardosinone is a sesquiterpenoid natural product recognized for its significant anti-inflammatory properties. It functions by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] Proper preparation of this compound solutions is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture applications, guidance on determining optimal concentrations, and information on storage and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for calculating the required mass for stock solution preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Limited solubility data available. Assumed to be soluble in Dimethyl Sulfoxide (DMSO). | [1] |

Required Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes

-

Laminar flow hood (Biological Safety Cabinet, Class II)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds for cell culture use.[2][3]

Safety Precaution: Always handle this compound powder and DMSO within a laminar flow hood or chemical fume hood. Wear appropriate PPE.

-

Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration.

-

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 250.33 g/mol = 2.5033 mg

-

-

Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or cryovial.

-

Solubilization:

-

Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

-

If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.

-

-

Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

-

Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.

-

Serial Dilution: Perform a serial dilution of the stock solution into a complete cell culture medium.

-

Example for preparing a 10 µM working solution from a 10 mM stock:

-

This represents a 1:1000 dilution.

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

-

Vortexing: Gently vortex the diluted working solution to ensure homogeneity before adding it to the cell culture wells.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions. For the example above, this would be a 1:1000 dilution of DMSO in the cell culture medium (0.1% DMSO).

Protocol 3: Determining Optimal Working Concentration

Since the optimal concentration of this compound can vary significantly between cell lines and assays, it is essential to perform a dose-response experiment.

-

Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well plate for viability assays) at a density appropriate for your specific cell line and allow them to adhere overnight.

-

Prepare a Dose Range: Prepare a series of working solutions with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a "no treatment" control and a "vehicle only" control.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

Assay Performance: Perform the desired assay (e.g., MTT or PrestoBlue for viability, ELISA for cytokine production, Western blot for protein expression) to measure the effect of this compound at each concentration.

-

Data Analysis: Plot the results to determine the effective concentration range (e.g., IC₅₀ or EC₅₀) for your specific experimental setup.

Biological Context: this compound Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of inflammatory mediators such as iNOS and COX-2. This compound can suppress this activation, thereby reducing the inflammatory response.

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

| Form | Storage Temperature | Shelf Life | Source(s) |

| Powder | -20°C | Up to 3 years | [4] |

| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [1] |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [4] |

Important Considerations:

-

Protect the compound from light.

-

Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[4] Aliquoting into single-use volumes is highly recommended.

-

If a solution stored at -20°C is older than one month, its efficacy should be re-validated.[4]

References

Isonardosinone in Rodent Models: Application Notes and Protocols

Disclaimer: Limited direct in vivo data is available for isonardosinone in rodent models. The following application notes and protocols are based on studies conducted with its isomer, nardosinone . Researchers should consider this relationship when designing experiments and interpret the results accordingly.

Introduction

This compound, a sesquiterpenoid compound, and its isomer nardosinone are primary active constituents of Nardostachys jatamansi, a plant used in traditional medicine.[1] These compounds have garnered interest for their potential neuroprotective and anti-inflammatory properties. This document provides a summary of dosage and administration protocols for nardosinone in rodent models, which can serve as a valuable starting point for researchers investigating this compound. The primary route of administration in the reviewed studies is intraperitoneal injection.